molecular formula C15H15N3OS B6475928 1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol CAS No. 2640976-20-9

1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol

Cat. No. B6475928
CAS RN: 2640976-20-9
M. Wt: 285.4 g/mol
InChI Key: RPNPUAPBYWCLPP-UHFFFAOYSA-N
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Description

Thiazole is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Synthesis Analysis

Thiazole derivatives can be synthesized via various methods. For instance, a series of thiazolo [4,5-b]pyridin-2 (3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

properties

IUPAC Name

1-phenyl-3-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-13(11-4-2-1-3-5-11)6-9-17-15-18-12-10-16-8-7-14(12)20-15/h1-5,7-8,10,13,19H,6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNPUAPBYWCLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC3=C(S2)C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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